REACTION_CXSMILES
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[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4]([O:6]C)=O.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][NH2:16]>>[CH3:9][O:8][CH:3]([O:2][CH3:1])[C:4]([NH:16][CH2:15][C:14]1[CH:17]=[CH:18][CH:19]=[C:12]([O:11][CH3:10])[CH:13]=1)=[O:6]
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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COC(C(=O)OC)OC
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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COC=1C=C(CN)C=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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this mixture was stirred at room temperature for 8 d
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was triturated with heptane (3×)
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Type
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CUSTOM
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Details
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dried in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |